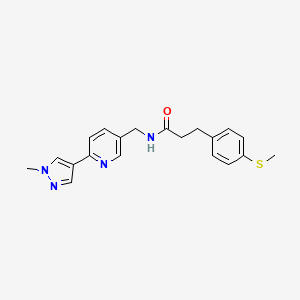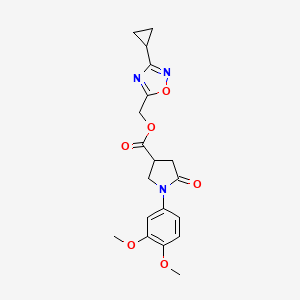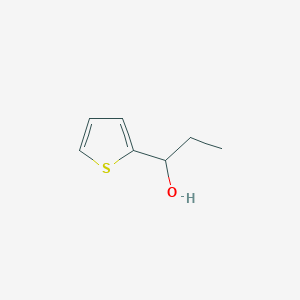![molecular formula C17H12N4O2S B2561597 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034395-69-0](/img/structure/B2561597.png)
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide, also known as FPBM, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPBM is a benzothiazole derivative that exhibits promising anticancer, antiviral, and anti-inflammatory activities.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide and similar compounds have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, pyridine and thioamide derivatives have shown significant cytotoxicity against certain cancer cell lines, such as MCF-7 breast cancer cells (Zaki et al., 2018).
Chemical Synthesis and Transformations
- Detailed synthesis processes and chemical transformations of compounds like this compound have been documented. These include methods for synthesizing benzothiazole derivatives and exploring their reactivity through various chemical reactions (El’chaninov et al., 2018).
Theoretical Calculations and Chemistry
- Theoretical calculations related to the chemistry of compounds containing the furan-pyrazine-benzothiazole structure have been conducted. These studies provide insights into the electronic structures of reactants and the mechanisms of their chemical reactions (Yıldırım & Kandemirli, 2005).
Antimicrobial Properties
- Studies have demonstrated the promising antimicrobial properties of derivatives of this compound. Certain compounds in this class showed strong antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Electrophilic Substitution Reactions
- These compounds can undergo various electrophilic substitution reactions, providing a pathway for the synthesis of diverse chemical entities with potential biological activities (Aleksandrov & El’chaninov, 2017).
Anticancer Activity
- Several N-heterocycles derived from pyrazolyl-substituted furanones, which are structurally related to this compound, have shown significant anticancer activities against various carcinoma cell lines (Abou-Elmagd et al., 2016).
Prooxidant and Antioxidant Processes
- Research on thiazole derivatives, closely related to this compound, has explored their impact on pro- and antioxidant processes in liver homogenates of healthy and tumor-bearing mice (Shalai et al., 2021).
Synthesis of Novel Heterocycles
- Novel heterocycles, including furo[3,2-e]pyrazolo[3,4-b]pyrazines, have been synthesized and characterized, indicating potential for future pharmacological studies (El‐Dean et al., 2018).
Spectroscopic and Biological Studies
- Spectroscopic and biological studies of triazolo[3,4-b][1,3,4]thiadiazole derivatives, structurally akin to this compound, have been conducted to assess their antibacterial and antifungal activities (Patel et al., 2015).
Propriétés
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-17(11-1-2-13-15(7-11)24-10-21-13)20-8-14-16(19-5-4-18-14)12-3-6-23-9-12/h1-7,9-10H,8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQJFGCBNMFSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC3=NC=CN=C3C4=COC=C4)SC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

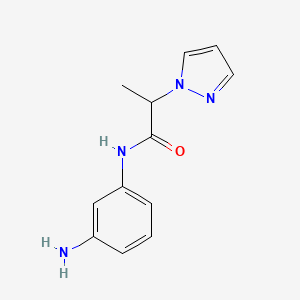

![2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2561516.png)

![2-[benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2561520.png)
![5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2561521.png)
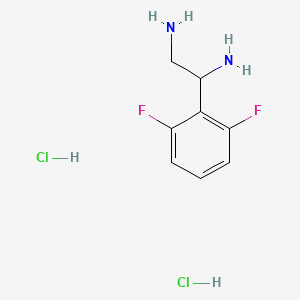
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid](/img/structure/B2561524.png)
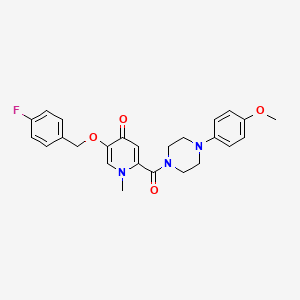
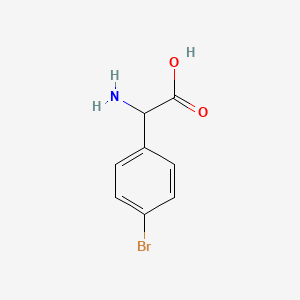
![6-[5-(3,4-Dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2561531.png)
